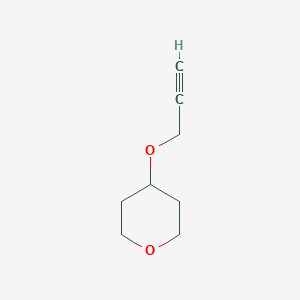

4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran illustrates Markownikov Addition and the formation of a THP-ether protecting group, showcasing an introduction to advanced organic laboratory techniques and synthesis pathways (Brisbois, Batterman, & Kragerud, 1997). Additionally, the synthesis of related compounds through one-pot three-component reactions underlines the versatility and efficiency of modern synthetic methods in creating complex organic molecules (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).

Molecular Structure Analysis

Studies on compounds with similar structures, such as 2-phenyl-1-phenylthio-1-(tetrahydro-pyran-2-ylthio)propan-2-ol, reveal detailed information on molecular configurations and the implications of stereochemistry in organic synthesis, highlighting the importance of molecular structure analysis (Kansikas & Sipilä, 2001).

Chemical Reactions and Properties

The compound's reactivity and the formation of derivatives through reactions with iodine or ligation with metals such as Ru(II), Cu(I), and Hg(II) have been documented. These reactions not only expand the utility of the compound but also contribute to the understanding of its chemical properties (Singh et al., 2001).

Scientific Research Applications

Overcoming Cisplatin Resistance

A novel compound, including a 4-(tetrahydro-2H-pyran-2-yloxy) moiety, demonstrated the ability to overcome cisplatin resistance in testicular germ cell tumor (TGCT) cell lines. This compound showed increased cellular platinum uptake, faster initiation of apoptotic cell kill, and distinctive apoptosis induction mechanisms compared to cisplatin (Dietrich et al., 2008).

Synthesis of Short-Chain Symmetrical Diols

Efficient methods were developed for the monoprotection of various diols as tetrahydropyran (THP) ethers. This includes the synthesis of compounds such as 4-(tetrahydro-pyran-2-yloxy)-butan-1-ol and 5-(tetrahydro-pyran-2-yloxy)-pentan-1-ol. These compounds are valuable as homologating agents (Petroski, 2003).

Experimental and Theoretical Kinetics Studies

The pyrolysis kinetics of tetrahydropyranyl phenoxy ethers were studied, providing insights into their behavior under thermal conditions. This research helps in understanding the stability and reactivity of these compounds (Álvarez-Aular et al., 2018).

Educational Uses in Organic Chemistry

The synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran was presented as an educational tool for demonstrating key organic chemistry concepts such as Markownikov Addition and protecting groups, illustrating the practical application of this compound in an educational setting (Brisbois et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound can react with a variety of electrophiles .

Mode of Action

The anion formed by metalation at the acetylenic carbon of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran reacts with a variety of electrophiles . This interaction leads to various changes, depending on the specific electrophile involved.

properties

IUPAC Name |

4-prop-2-ynoxyoxane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-5-10-8-3-6-9-7-4-8/h1,8H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJNNXAVSLOWIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)

![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2493144.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)

![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)